
Icmt-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icmt-IN-4: is a chemical compound known for its inhibitory activity against isoprenylcysteine carboxylmethyltransferase (ICMT). This enzyme is involved in the post-translational modification of proteins, particularly those containing a C-terminal cysteine-aliphatic-aliphatic-any (CaaX) motif. The inhibition of ICMT has been explored for its potential therapeutic applications, especially in the context of cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-4 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the coupling of specific organic molecules.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Icmt-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups.
Substitution: Substitution reactions are used to introduce or replace functional groups on the core structure.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Organic solvents such as dichloromethane and ethanol are frequently used in these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered chemical properties, while substitution reactions can introduce new functional groups .
Aplicaciones Científicas De Investigación
Icmt-IN-4 has a wide range of scientific research applications, including:
Chemistry:
Enzyme Inhibition Studies: this compound is used to study the inhibition of isoprenylcysteine carboxylmethyltransferase and its effects on protein prenylation.
Biology:
Cell Signaling Research: The compound is used to investigate the role of ICMT in cell signaling pathways, particularly those involving small GTPases.
Medicine:
Cancer Research: this compound has shown potential as an anti-cancer agent by inhibiting the post-translational modification of oncogenic proteins such as RAS.
Drug Development: The compound is being explored for its potential in developing new therapeutic agents targeting ICMT.
Industry:
Mecanismo De Acción
The mechanism of action of Icmt-IN-4 involves the inhibition of isoprenylcysteine carboxylmethyltransferase. This enzyme catalyzes the methylation of the C-terminal isoprenylated cysteine residue of CaaX proteins, a crucial step in their post-translational modification. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, leading to altered cell signaling and reduced cell proliferation .
Molecular Targets and Pathways:
RAS Proteins: this compound targets the post-translational modification of RAS proteins, which are involved in cell growth and differentiation.
TAZ Protein: The compound affects the stability and function of the TAZ protein, which plays a role in cancer cell self-renewal.
Comparación Con Compuestos Similares
Cysmethynil: A prototypical ICMT inhibitor identified through high-throughput screening.
Indole-Based Inhibitors: Compounds developed by optimizing cysmethynil for improved potency and selectivity.
Compound D2-1: An ICMT inhibitor with an octyl group in R1 and a 3-chloro-4-fluoro-phenyl group in R2, showing effective inhibitory activity.
Uniqueness:
Propiedades
Fórmula molecular |
C22H29NO2 |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-methoxyaniline |
InChI |
InChI=1S/C22H29NO2/c1-21(2)17-22(14-16-25-21,18-7-5-4-6-8-18)13-15-23-19-9-11-20(24-3)12-10-19/h4-12,23H,13-17H2,1-3H3 |
Clave InChI |
DAIMPQROONYPRP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


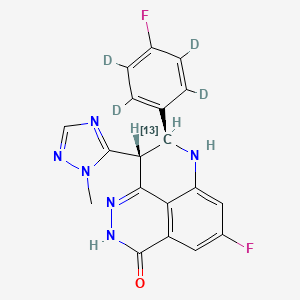
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)
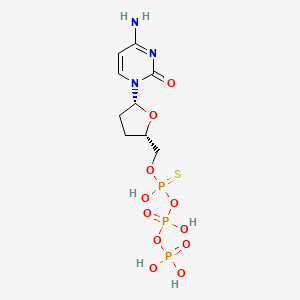
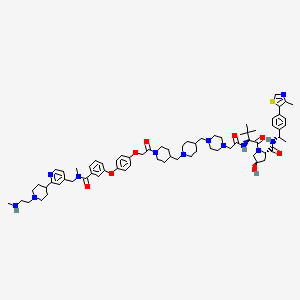
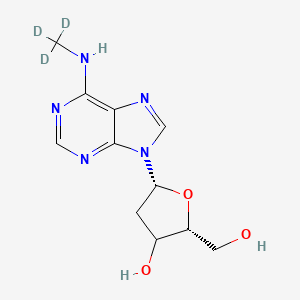
![(1S,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12370267.png)
![(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12370279.png)

![2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile](/img/structure/B12370287.png)
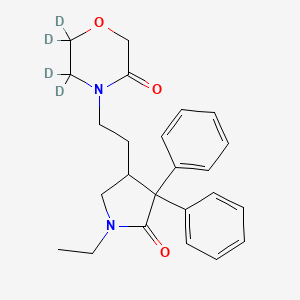
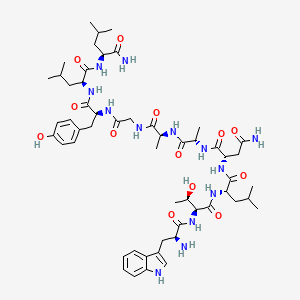

![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)

